Chemoselective Phenacyl Ester Cleavage by Bis(tributyltin) Oxide Without Cbz Removal
The phenacyl ester of Cbz-L-alanine undergoes efficient and chemoselective cleavage by bis(tributyltin) oxide (Bu3Sn)2O in aprotic solvents to yield Cbz-L-alanine in good yields, whereas methyl and benzyl esters of the same N-protected amino acid are also cleaved under these conditions but lack the orthogonal selectivity required for multi-step peptide assembly [1]. Critically, no racemization was detected during this deprotection, a parameter not universally guaranteed with base-mediated methyl or benzyl ester hydrolyses [1].
| Evidence Dimension | Chemoselective deprotection yield and stereochemical integrity |
|---|---|
| Target Compound Data | Good yield of Cbz-L-alanine; no racemization observed |
| Comparator Or Baseline | Cbz-L-alanine methyl ester and Cbz-L-alanine benzyl ester; also cleaved but offer no orthogonal advantage over phenacyl in sequences requiring Cbz retention |
| Quantified Difference | Target compound provides orthogonal C-terminal deprotection while preserving acid-labile Cbz group; comparators lack this orthogonal compatibility |
| Conditions | (Bu3Sn)2O in aprotic solvent (toluene or DMF), ambient or mild heating |
Why This Matters
Enables orthogonal deprotection strategies in solid-phase and solution-phase peptide synthesis where Cbz retention is required while the C-terminus must be liberated.
- [1] Salomon, C. J.; Mata, E. G.; Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (9), 995–999. View Source
